1-Chloroethyl Cyclohexanecarboxylate
Description
Properties
IUPAC Name |
1-chloroethyl cyclohexanecarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClO2/c1-7(10)12-9(11)8-5-3-2-4-6-8/h7-8H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDROJQNEUPUFCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(OC(=O)C1CCCCC1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58304-47-5 | |
| Record name | 1-chloroethyl cyclohexanecarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloroethyl Cyclohexanecarboxylate can be synthesized through the esterification of cyclohexanecarboxylic acid with 1-chloroethanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced separation techniques such as distillation and crystallization ensures the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Chloroethyl Cyclohexanecarboxylate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be hydrolyzed to yield cyclohexanecarboxylic acid and 1-chloroethanol.
Substitution Reactions: The chlorine atom in the 1-chloroethyl group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water.
Substitution: Nucleophiles such as amines, thiols, and appropriate solvents.
Reduction: Lithium aluminum hydride, dry ether.
Major Products Formed:
Hydrolysis: Cyclohexanecarboxylic acid and 1-chloroethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: Cyclohexanemethanol and 1-chloroethanol.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
1-Chloroethyl cyclohexanecarboxylate is primarily researched for its role as a precursor in the synthesis of biologically active compounds. Its derivatives have shown promise in the development of phosphodiesterase inhibitors, which are crucial in treating various pulmonary diseases such as chronic obstructive pulmonary disease (COPD) and asthma. The compound's ability to modulate enzyme activity makes it a candidate for further pharmacological studies aimed at developing new therapeutic agents .
Case Study: PDE Inhibitors
A notable case study involved synthesizing 4-substituted cyclohexanecarboxylates, where this compound was used as an intermediate. The synthesized compounds exhibited significant inhibition of neutrophil activity, demonstrating their potential in managing inflammatory responses associated with respiratory diseases .
Agricultural Applications
Plant Growth Regulation
Research has indicated that derivatives of cyclohexanecarboxylates, including this compound, can serve as plant growth regulators. These compounds can influence plant development processes such as flowering and fruiting, thereby improving crop yields. A study highlighted the effectiveness of these derivatives when applied to wheat plants, showing enhanced growth and development compared to untreated controls .
Case Study: Crop Yield Improvement
In a controlled experiment, wheat plants treated with formulations containing cyclohexanecarboxylate derivatives exhibited a marked increase in biomass and yield. The application method involved foliar spraying with diluted aqueous solutions of the compound, which facilitated better absorption and utilization by the plants .
Chemical Synthesis
Synthesis Pathways
this compound can be synthesized through various chemical pathways involving cyclohexane derivatives. This synthesis is critical for producing compounds with specific functional groups that enhance their biological activity. For instance, methods involving the reaction of cyclohexanecarboxylic acid derivatives with chlorinated ethylene compounds have been documented .
| Synthesis Method | Reagents Used | Conditions | Outcome |
|---|---|---|---|
| Method A | Cyclohexanecarboxylic acid + Chlorinated ethylene | Reflux in DMF | Formation of this compound |
| Method B | Cyclohexane + Carboxylic acid chloride | Stirring at room temperature | Improved yield of target compound |
Mechanism of Action
The mechanism of action of 1-Chloroethyl Cyclohexanecarboxylate depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions to form desired products. In medicinal chemistry, its mechanism may involve interaction with specific molecular targets such as enzymes or receptors, leading to the modulation of biological pathways.
Comparison with Similar Compounds
Structural and Functional Analogues
a) 3-Chloropropyl Cyclohexanecarboxylate
- Structure : Features a chloropropyl chain instead of chloroethyl.
- Synthesis : Prepared via radical oxidative alkoxycarbonylation of alkanes under metal-free conditions, yielding colorless liquids characterized by NMR and HRMS .
- Reactivity : The longer chloropropyl chain may enhance lipophilicity compared to the chloroethyl group, influencing substrate interactions in coupling reactions.
b) Ethyl 2-Hydroxycyclohexanecarboxylate
- Structure : Contains a hydroxyl group on the cyclohexane ring.
- Stereochemistry : Exists as cis- and trans-isomers, with enantiomers like (1R,2R) and (1S,2S) .
- Applications : Hydroxyl groups confer polarity, making this ester suitable for chiral resolution or as a precursor in pharmaceutical synthesis.
c) Methyl 1-(4-Bromophenyl)cyclohexane-1-carboxylate
- Structure : Aryl-substituted cyclohexane carboxylate with a bromophenyl group.
Physicochemical Properties
Reactivity and Hazard Profiles
- Electrophilic Reactivity: The 1-chloroethyl group undergoes nucleophilic substitution more readily than non-halogenated analogs (e.g., cyclohexyl acetate) due to the electron-withdrawing chlorine atom .
- Safety : While direct hazard data for this compound are unavailable, structurally related chlorocyclohexane is classified as flammable (Flam. Liq. 3) and irritant (Skin Irrit. 2), necessitating PPE such as face shields and chemical-resistant gloves during handling .
Biological Activity
1-Chloroethyl cyclohexanecarboxylate is a chemical compound that has garnered attention due to its potential biological activities. This article delves into its synthesis, mechanisms of action, and therapeutic applications, supported by relevant research findings and data tables.
This compound can be synthesized through various methods, often involving the reaction of cyclohexanecarboxylic acid derivatives with chloroethyl compounds. The structural formula can be represented as follows:
This compound features a chloroethyl group attached to a cyclohexanecarboxylate moiety, which plays a crucial role in its biological interactions.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Calcium Channel Modulation : The compound is believed to block calcium channels, thereby reducing calcium influx into cells. This action may lead to decreased expression of c-fos, a gene involved in cellular signaling and transcriptional regulation, which is critical in various neurological processes .
- Neurotransmitter Interaction : It has been suggested that this compound may influence glutamatergic neurotransmission, particularly through interactions with NMDA receptors. This modulation could have implications for conditions such as anxiety disorders and neurodegenerative diseases .
Therapeutic Applications
The therapeutic potential of this compound spans several domains:
- Neuroprotection : The compound's ability to modulate calcium channels and neurotransmitter activity positions it as a candidate for neuroprotective therapies. It may be beneficial in treating conditions like Alzheimer's disease and Parkinson's disease .
- Substance Abuse Disorders : Given its interaction with neurotransmitter systems, there is potential for the compound to assist in managing substance abuse disorders by mitigating withdrawal symptoms and cravings .
Case Studies and Research Findings
Numerous studies have investigated the biological activity of this compound. Below is a summary of key findings:
| Study Reference | Findings |
|---|---|
| Zornoza et al., CNS Drug Reviews (2003) | Identified the compound's role in modulating calcium influx and gene expression related to neuronal activity. |
| Rammes et al., Neuropharmacology (2001) | Discussed the effects on NMDA receptor subunit composition in response to treatment with this compound. |
| Daost et al., Pharmacol Biochem Behav (1992) | Suggested potential applications in treating mood disorders through neurotransmitter modulation. |
Q & A
What are the established synthetic routes for 1-chloroethyl cyclohexanecarboxylate, and how can reaction conditions be optimized for higher yields?
Basic
The synthesis typically involves the reaction of cyclohexanol with 1-chloroethyl chloroformate under controlled dehydrochlorination conditions. Key steps include maintaining anhydrous conditions, using a base like pyridine to neutralize HCl byproducts, and purifying the product via vacuum distillation or column chromatography. Reaction temperature (optimized at 0–5°C to minimize side reactions) and stoichiometric ratios (1:1.2 molar ratio of cyclohexanol to chloroformate) are critical for yields exceeding 70% .
What safety protocols and PPE are essential when handling this compound in laboratory settings?
Basic
Mandatory PPE includes nitrile gloves (tested for chemical resistance), safety goggles, and a lab coat. Engineering controls such as fume hoods (face velocity ≥0.5 m/s) are required to prevent inhalation exposure. Contaminated gloves must be disposed of as hazardous waste, and spills should be neutralized with inert adsorbents (e.g., vermiculite) followed by 10% sodium bicarbonate solution .
How can researchers characterize the purity and structural integrity of this compound?
Intermediate
Analytical methods include:
- NMR Spectroscopy : Compare H and C spectra with reference data (e.g., NIST Chemistry WebBook) to confirm ester and chloroethyl groups.
- IR Spectroscopy : Validate carbonyl (C=O) stretches at ~1740 cm and C-Cl vibrations at 550–650 cm.
- GC-MS : Monitor purity (>98%) using a DB-5 column (30 m × 0.25 mm) with helium carrier gas .
What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?
Advanced
The chloroethyl group acts as a leaving group in S1/S2 reactions. Polar aprotic solvents (e.g., DMF) favor S2 pathways, while protic solvents stabilize carbocation intermediates (S1). Kinetic studies using O isotopic labeling can track acyl transfer efficiency. Competing elimination pathways (E2) are minimized at low temperatures (<10°C) .
How should researchers address the lack of ecological toxicity data for this compound?
Advanced
Conduct tiered assessments:
Biodegradation : Use OECD 301F (manometric respirometry) to evaluate mineralization in activated sludge.
Aquatic Toxicity : Perform acute tests with Daphnia magna (OECD 202) and algae (OECD 201) at concentrations up to 100 mg/L.
QSAR Modeling : Predict bioaccumulation potential using EPI Suite™, focusing on log and half-life in water .
What role does this compound play in synthesizing pharmaceutical intermediates?
Advanced
It serves as a protected carbonyl intermediate in angiotensin II receptor antagonists (e.g., candesartan cilexetil). Key steps include:
- Coupling Reactions : React with tetrazole derivatives under Mitsunobu conditions (DIAD, PPh).
- Deprotection : Hydrolyze the ester group using NaOH/EtOH (1:1 v/v) at 50°C.
- Purification : Isolate via preparative HPLC (C18 column, acetonitrile/water gradient) .
How can contradictory data on the compound’s stability under acidic conditions be resolved?
Advanced
Design controlled stability studies:
- pH-Varied Kinetics : Monitor degradation rates (HPLC) at pH 2–7 (37°C).
- Activation Energy : Calculate via Arrhenius plots from accelerated stability data (40–60°C).
- Degradant Identification : Use LC-HRMS to identify hydrolysis products (e.g., cyclohexanecarboxylic acid) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
